

13C NMR Assignment for Substituted Morpholines: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S)-4-Boc-3-((S)-1-hydroxyethyl)morpholine

CAS No.: 1821776-37-7

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Introduction

The morpholine moiety is a cornerstone in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.^[1] Its unique physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability, make it a privileged scaffold in drug design. Unambiguous structural characterization of novel morpholine derivatives is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool in this endeavor.^[1] This guide provides a comprehensive overview of the principles and practical strategies for the confident assignment of ¹³C NMR spectra of substituted morpholines, tailored for researchers and scientists in drug development.

Part 1: The Foundation - ¹³C NMR of the Morpholine Ring

The unsubstituted morpholine ring, in its preferred chair conformation, possesses a C_{2v} symmetry axis.^[1] This symmetry results in a simple ¹³C NMR spectrum with only two signals. The carbons adjacent to the electronegative oxygen atom (C2 and C6) are deshielded and

resonate at a lower field (higher ppm value) compared to the carbons adjacent to the nitrogen atom (C3 and C5).[1]

Carbon Position	Typical Chemical Shift (δ , ppm) in CDCl_3
C-2, C-6	~67.8
C-3, C-5	~46.2

Table 1: Characteristic ^{13}C NMR Chemical Shifts of Unsubstituted Morpholine.[1][2]

This fundamental assignment serves as the bedrock for understanding the more complex spectra of substituted derivatives. The introduction of substituents breaks the ring's symmetry and induces significant changes in the chemical shifts of the ring carbons, providing a wealth of structural information.

Caption: Basic structure of the morpholine ring with atom numbering.

Part 2: Acquiring High-Quality Data - Experimental Protocols

The quality of the ^{13}C NMR spectrum is fundamentally dependent on proper sample preparation and the selection of appropriate acquisition parameters.

Step-by-Step Sample Preparation

- **Weighing the Sample:** For a standard ^{13}C NMR experiment, accurately weigh 20-50 mg of the morpholine derivative.[1]
- **Solvent Selection:** Choose a deuterated solvent that completely dissolves the sample. Common choices include chloroform-d (CDCl_3), dimethyl sulfoxide-d₆ (DMSO-d_6), and deuterium oxide (D_2O).[1] The choice of solvent can slightly influence chemical shifts.
- **Dissolution:** Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial.[1] Gently vortex or sonicate to ensure complete dissolution.

- Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution to a standard 5 mm NMR tube.

Recommended NMR Instrument Parameters

Modern NMR spectrometers offer a suite of pre-defined experiments. For routine ^{13}C NMR of small molecules, the following parameters serve as an excellent starting point:

Parameter	Recommended Value	Purpose
Pulse Program	zgpg30 or similar	A standard 30-degree pulse for excitation.
Acquisition Time (AQ)	≥ 1.0 s	Ensures good digital resolution.[3]
Relaxation Delay (D1)	2.0 s	Allows for sufficient relaxation of the carbon nuclei between scans.[3]
Number of Scans (NS)	128 or higher	Increased scans improve the signal-to-noise ratio, which is crucial due to the low natural abundance of ^{13}C . [3]
Decoupling	Proton decoupled	Simplifies the spectrum by removing C-H coupling, resulting in single lines for each carbon.[3]

Part 3: The Art of Assignment - Strategies and Techniques

The introduction of substituents onto the morpholine ring necessitates a more sophisticated approach to spectral assignment.

Substituent-Induced Chemical Shifts (SCS)

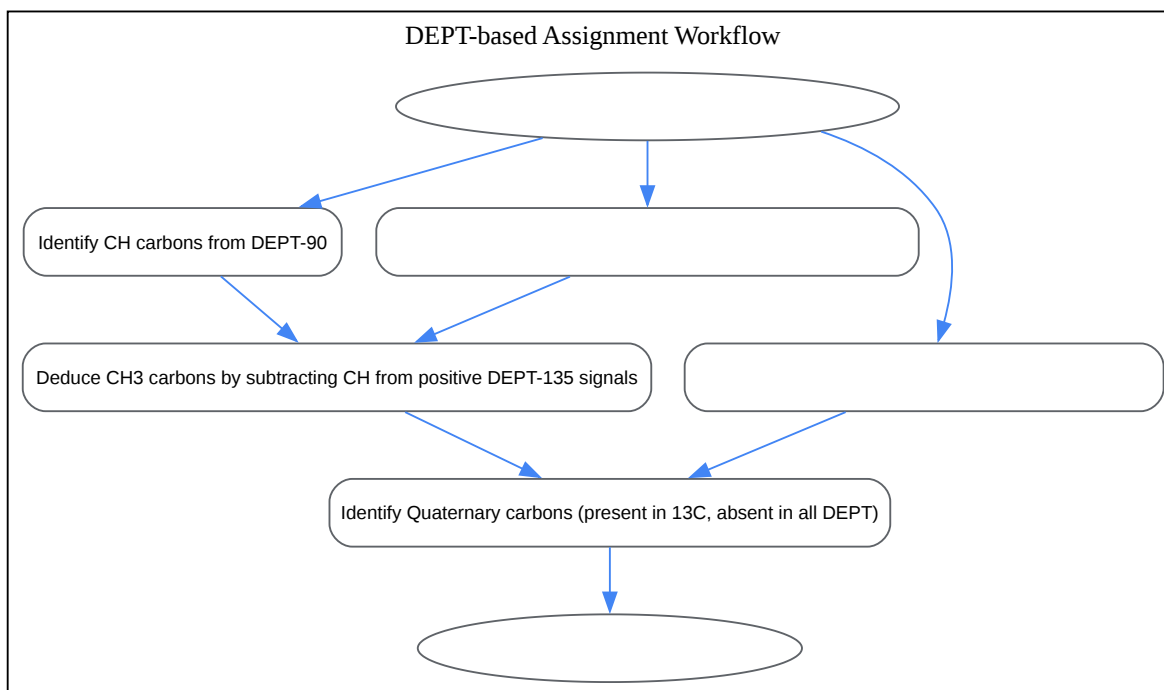
The electronic and steric nature of a substituent will alter the electron density around the nearby carbon atoms, leading to predictable shifts in their resonance frequencies.[4]

- N-Substitution: Substitution on the nitrogen atom primarily affects the chemical shifts of the adjacent C3 and C5 carbons. Electron-withdrawing groups (e.g., acyl, sulfonyl) will deshield these carbons, causing a downfield shift (higher ppm).[1] Conversely, electron-donating groups (e.g., alkyl) will cause an upfield shift (lower ppm).[1] The C2 and C6 carbons are also affected, but to a lesser extent.
- C-Substitution: The effect of substituents on the ring carbons can be categorized as:
 - α -effect: The direct effect on the carbon atom to which the substituent is attached. This is typically the largest effect.
 - β -effect: The effect on the adjacent carbon atoms.
 - γ -effect: The effect on the carbon atom two bonds away. This can be either shielding or deshielding depending on the stereochemical relationship (gauche or anti).

Harnessing Polarization Transfer: DEPT Experiments

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful technique for determining the number of protons attached to each carbon atom.[5] By running a series of experiments with different pulse angles, one can differentiate between CH_3 , CH_2 , CH, and quaternary (C) carbons.[6]

- DEPT-45: Shows signals for all protonated carbons (CH , CH_2 , and CH_3).
- DEPT-90: Shows only signals for CH carbons.[6]
- DEPT-135: Shows positive signals for CH and CH_3 carbons, and negative signals for CH_2 carbons.[6] Quaternary carbons are absent in all DEPT spectra.



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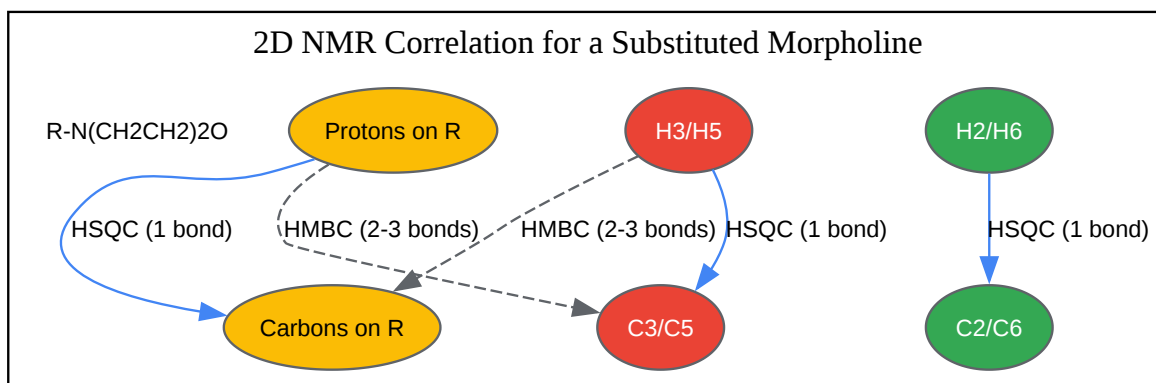
Caption: Workflow for carbon type determination using DEPT NMR.

The Definitive Answer: 2D NMR Techniques

For complex substituted morpholines, one-dimensional techniques may not be sufficient for unambiguous assignment. Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering a definitive map of the molecular structure.[7]

- Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s).[8] The resulting 2D spectrum will have a cross-peak for every C-H bond. This is invaluable for assigning the carbons of the morpholine ring by first assigning their corresponding protons from the ^1H NMR spectrum.

- Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between carbons and protons that are two or three bonds apart.[9] This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. For instance, the protons of an N-substituent will show correlations to the C3 and C5 carbons of the morpholine ring.



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Caption: Key HSQC and HMBC correlations for a substituted morpholine.

Part 4: Case Study - Assignment of 4-Methylmorpholine

Let's apply these principles to the assignment of 4-methylmorpholine.

Carbon	Experimental Chemical Shift (δ , ppm) in CDCl ₃	Carbon Type (from DEPT)	Assignment Rationale
C-2, C-6	~67.0	CH ₂	Adjacent to oxygen, deshielded.
C-3, C-5	~55.0	CH ₂	Adjacent to nitrogen, shifted upfield relative to C-2/C-6.
N-CH ₃	~46.1	CH ₃	Typical chemical shift for an N-methyl group. [1]

Table 2: ¹³C NMR Data and Assignment for 4-Methylmorpholine.[10]

In an HMBC spectrum of 4-methylmorpholine, the protons of the N-methyl group (at ~2.3 ppm in the ¹H NMR spectrum) would show a strong correlation to the C-3/C-5 carbons, confirming their connectivity.

Conclusion

The systematic assignment of ¹³C NMR spectra for substituted morpholines is a critical step in the characterization of novel chemical entities. By integrating the foundational knowledge of substituent effects with the power of advanced NMR techniques like DEPT and 2D correlation spectroscopy, researchers can achieve unambiguous and confident structural elucidation. This guide provides a robust framework for approaching this task, ensuring the scientific integrity of the data generated in the drug discovery and development pipeline.

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